![molecular formula C18H12 B049388 Benz[a]anthracene-d12 CAS No. 1718-53-2](/img/structure/B49388.png)

Benz[a]anthracene-d12

概要

説明

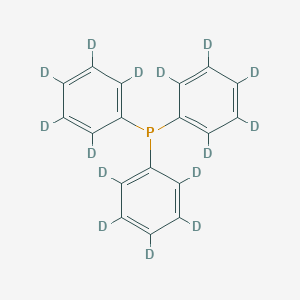

Benz[a]anthracene-d12, also known as this compound, is a useful research compound. Its molecular formula is C18H12 and its molecular weight is 240.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

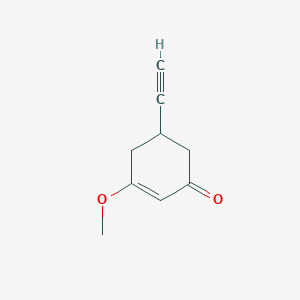

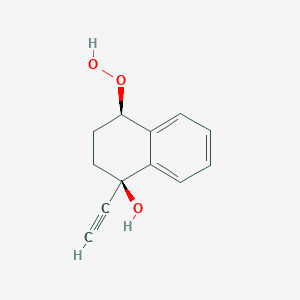

Carcinogenicity and Estrogen Receptor Binding : Benz[a]anthracene diols have potential carcinogenicity due to their estrogenic and antiestrogenic effects. Compounds with a methyl group at the 7th position exhibit the highest binding affinity to estrogen receptors, indicating a potential risk of cancer upon exposure (Anstead & Kym, 1995).

Binding to Cellular Components : Benz[a]anthracene and its derivatives, especially epoxides, exhibit strong binding to DNA, RNA, and proteins in transformable cells. This binding is greater for epoxides compared to hydrocarbons and other derivatives, suggesting a significant impact on cellular function and potentially leading to carcinogenesis (Kuroki et al., 1972).

Carcinogenic Metabolites : Benz[a]anthracene 3,4-dihydrodiol is identified as a highly active carcinogenic metabolite on mouse skin, supporting the Bay Region theory of polycyclic hydrocarbon carcinogenicity (Wood et al., 1977).

Developmental and DNA Damage in Aquatic Life : Exposure to environmental concentrations of benz[a]anthracene in Japanese medaka larvae can lead to developmental defects, DNA damage, and impaired photomotor response. This highlights the environmental and ecological risks associated with benz[a]anthracene pollution (Le Bihanic et al., 2015).

Antioxidant Effects on DNA Damage : Antioxidants such as ascorbate, polyphenols, and curcumin can inhibit benz[a]anthracene-induced oxidative DNA damage in lymphocytes. This suggests a protective role of antioxidants against the harmful effects of benz[a]anthracene (Seo & Lee, 2011).

Mutagenic Properties from Chlorine Treatment : The treatment of benz[a]anthracene with chlorine produces various halogenated compounds, some of which are mutagenic. Bromide ion presence can accelerate the oxidation reaction, leading to stronger mutagenic responses (Mori et al., 1993).

Applications in Polymer Science : Polymers containing anthracene, like benz[a]anthracene, offer unique properties such as luminescence, energy transfer, and thermoreversible dimerization, making them promising materials for high-end applications (Damme & Prez, 2018).

Carcinogenicity of Methylated Derivatives : Derivatives of benz[a]anthracene with two or three methyl groups at specific sites (6, 7, 8, or 12) exhibit high carcinogenicity, surpassing other known carcinogens in rat neoplasms (Pataki & Huggins, 1969).

Environmental Persistence : Benz[a]anthracene degradation products may persist indefinitely in enclosed marine ecosystems, indicating the long-term environmental impact of this compound (Hinga & Pilson, 1980; 1987).

DNA Adduct Formation : A non-bay-region diol-epoxide is involved in the formation of benz[a]anthracene-DNA adducts in a rat-liver microsomal system, suggesting a potential role for this compound in carcinogenesis (MacNicoll et al., 1979).

作用機序

Mode of Action

Like other PAHs, it is likely to interact with its targets, leading to various changes at the molecular and cellular levels . More research is required to elucidate the specific interactions and resulting changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benz[a]anthracene-d12 . For instance, temperature can affect its volatility and solubility, which in turn can influence its interaction with biological targets

Safety and Hazards

生化学分析

Biochemical Properties

Benz[a]anthracene-d12 interacts with various enzymes, proteins, and other biomolecules. In a study, it was found that this compound modulates biochemical markers associated with neurodegeneration in mouse hippocampal neuronal cells . It interacts with enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to cause oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes a significant decrease in catalase (CAT) and glutathione -S- transferase (GST) activities and low Glutathione (GSH) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that cell viability reduces with an increase in exposure time . After the fifth day of treatment, this compound reduced percentage viability to 38.1% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of this compound (50 and 125 µM) showed shrinkage of cells, neuronal injury, and cell death .

Metabolic Pathways

It is known to interact with enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .

特性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHBZVCASKNBY-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483912 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-53-2 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene-d12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

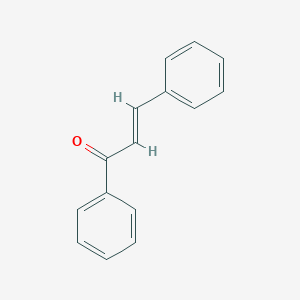

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was benz[a]anthracene-d12 used in this study?

A1: this compound served as a surrogate standard during the analysis of polycyclic aromatic hydrocarbons (PAHs) in sediment samples []. Surrogate standards are deuterated compounds chemically similar to the target analytes. They are added to the samples before extraction and analysis. By monitoring the recovery of the surrogate standard, researchers can assess the efficiency of their extraction and analysis methods for the target analytes, in this case, PAHs.

Q2: How effective was the use of this compound in this study?

A2: The study reported that the extraction yield for PAHs, utilizing this compound, was never less than 72% []. This indicates that the extraction and analysis method employed was quite effective in recovering PAHs from the sediment samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)